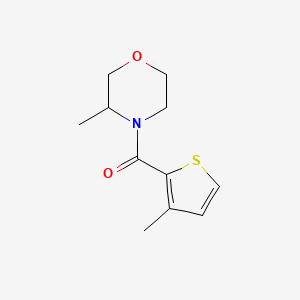![molecular formula C14H12Cl2N2O B7511295 N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has been the subject of significant scientific research due to its potential as a painkiller. ABT-594 is a nicotinic acetylcholine receptor agonist, meaning it activates certain receptors in the brain and nervous system that are involved in the perception of pain.
Applications De Recherche Scientifique
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential as a painkiller. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential use in treating addiction, as it has been shown to reduce the rewarding effects of drugs such as nicotine and cocaine.
Mécanisme D'action
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide acts on nicotinic acetylcholine receptors in the brain and nervous system, specifically those containing the alpha4 and beta2 subunits. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the perception of pain and reward. This compound has a unique binding profile that allows it to selectively activate these receptors without causing significant side effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of glial cells in the nervous system. This compound has also been shown to have analgesic effects that are independent of opioid receptors, suggesting that it may have a unique mechanism of action compared to other painkillers.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It has been shown to be effective in a wide range of animal models of pain, and its unique mechanism of action makes it a valuable tool for studying the nicotinic acetylcholine receptor system. However, there are also limitations to its use. This compound is a synthetic compound that may not accurately reflect the complexity of natural pain pathways, and its effects may differ between animal models and humans.
Orientations Futures
There are several potential future directions for research on N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide. One area of interest is the development of more selective agonists for specific nicotinic acetylcholine receptor subtypes, which could lead to more targeted pain treatments with fewer side effects. Another area of interest is the potential use of this compound in combination with other painkillers, such as opioids, to enhance their effectiveness while reducing their side effects. Finally, further research is needed to better understand the long-term effects of this compound and its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves several steps, beginning with the reaction of 3,4-dichlorotoluene with sodium methoxide to form the corresponding carbanion. This intermediate is then reacted with methyl nicotinate to form the desired product, this compound. The final product is purified using a combination of chromatography and recrystallization techniques.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-18(14(19)13-4-2-3-7-17-13)9-10-5-6-11(15)12(16)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWANKNYVYNFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)


![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)